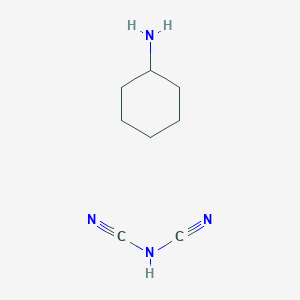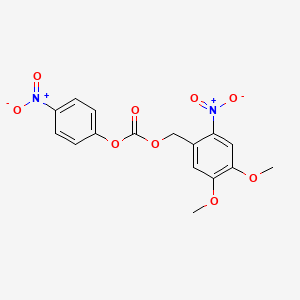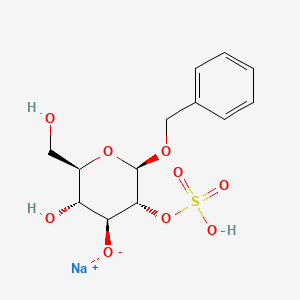
Salvadoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The isolation of salvadoside typically involves the extraction of Salvadora persica stems using ethanol. The extract is then subjected to column chromatography on silica gel and LiChroprep RP-8 to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application.
Análisis De Reacciones Químicas
Types of Reactions: Salvadoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying lignan glycosides and their chemical properties.
Mecanismo De Acción
The exact mechanism of action of salvadoside is not fully understood. it is believed to exert its effects through the modulation of inflammatory pathways and inhibition of specific enzymes involved in inflammation and cell proliferation . Further research is needed to elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Syringin: Another lignan glycoside found in Salvadora persica with similar anti-inflammatory properties.
Liriodendrin: A lignan glycoside with potential medicinal applications.
Sitosterol 3-O-glucopyranoside: A sterol glycoside with various biological activities.
Uniqueness of Salvadoside: this compound is unique due to its specific glycosidic structure and its presence in Salvadora persica. Its combination of anti-inflammatory and antiproliferative activities, along with its role in green synthesis, sets it apart from other similar compounds.
Propiedades
Número CAS |
143522-29-6 |
|---|---|
Fórmula molecular |
C13H17NaO9S |
Peso molecular |
372.33 g/mol |
Nombre IUPAC |
sodium;(2R,3S,4S,5R,6R)-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxy-5-sulfooxyoxan-4-olate |
InChI |
InChI=1S/C13H17O9S.Na/c14-6-9-10(15)11(16)12(22-23(17,18)19)13(21-9)20-7-8-4-2-1-3-5-8;/h1-5,9-15H,6-7H2,(H,17,18,19);/q-1;+1/t9-,10-,11+,12-,13-;/m1./s1 |
Clave InChI |
NLHCCEVWKYJSIX-ADMBVFOFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[O-])OS(=O)(=O)O.[Na+] |
SMILES canónico |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)[O-])OS(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


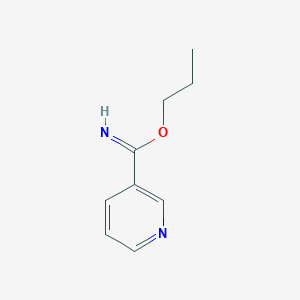


![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
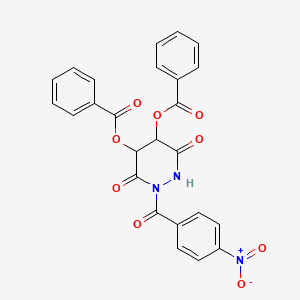
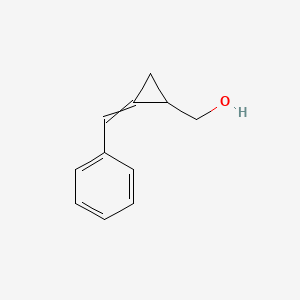
![Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-](/img/structure/B12557803.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-](/img/structure/B12557809.png)
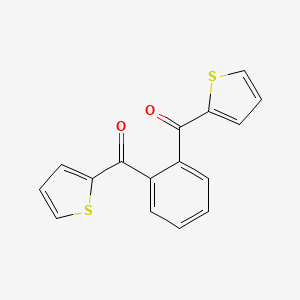
![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)
